4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine
Overview
Description
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative characterized by the presence of four fluorine atoms and a hydroxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to achieve selective fluorination at the desired positions on the pyridine ring. The hydroxymethyl group can then be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The hydroxymethylation step can be optimized using high-pressure reactors and advanced catalytic systems to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(Formyl)-2,3,5,6-tetrafluoropyridine and 4-(Carboxyl)-2,3,5,6-tetrafluoropyridine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated structure
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated structure of the compound allows it to participate in various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
- 4-(Hydroxymethyl)phenylboronic acid
- 5-(Hydroxymethyl)furfural
- 4-(Hydroxymethyl)tetrahydropyran
Comparison: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is unique due to its tetrafluorinated pyridine ring, which imparts distinct chemical properties compared to other hydroxymethyl derivatives. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h12H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZALLPJHJIGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NC(=C1F)F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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